1-Benzyl-5-ethyl-2-methylpyridinium Chloride Exhibits Higher Molecular Weight and Altered Lipophilicity Compared to Simpler N-Benzylpyridinium Analogs
The presence of ethyl and methyl substituents on the pyridinium ring of 1-benzyl-5-ethyl-2-methylpyridinium chloride (MW: 247.77 g/mol, Formula: C15H18ClN) increases its molecular weight and carbon count compared to the unsubstituted 1-benzylpyridinium chloride (MW: 205.68 g/mol, Formula: C12H12ClN) [1]. This structural difference is expected to enhance the compound's lipophilicity, potentially improving its solubility in organic solvents and its performance as a phase-transfer catalyst or ionic liquid precursor .
| Evidence Dimension | Molecular Weight and Chemical Formula |
|---|---|
| Target Compound Data | C15H18ClN, 247.77 g/mol |
| Comparator Or Baseline | 1-Benzylpyridinium chloride: C12H12ClN, 205.68 g/mol |
| Quantified Difference | Target compound is heavier by 42.09 g/mol (C3H6). |
| Conditions | Calculated molecular properties. |
Why This Matters
The increased molecular weight and higher carbon-to-nitrogen ratio indicate greater lipophilicity, which can be a critical parameter for selecting a catalyst or reagent for organic-phase reactions.
- [1] ChemSrc. 1-benzyl-5-ethyl-2-methylpyridin-1-ium,chloride. CAS 93893-74-4. 2016-09-08. View Source
